molecular formula C17H23ClN2O4S B5429056 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5429056
M. Wt: 386.9 g/mol
InChI Key: KLZOTBRMZZOYHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl piperidine derivatives involves multi-step processes that include the coupling of chloro- and methoxy-benzene derivatives with piperidine, followed by substitutions and reactions with electrophiles in the presence of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). These methods yield a variety of O-substituted sulfonamides with the piperidine nucleus, indicating a versatile synthetic pathway for obtaining structurally related compounds (Khalid et al., 2013).

Molecular Structure Analysis

Characterization and structural determination of similar sulfonamide derivatives are achieved through spectroscopic techniques and X-ray crystallography. These compounds often crystallize in specific crystal systems, with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom in these molecules is typically distorted tetrahedral, emphasizing the importance of molecular structure in understanding the compound's chemical behavior (Naveen et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, including anodic methoxylation, which varies based on the substituents attached to the nitrogen and sulfur atoms. These reactions are influenced by factors such as the choice of anode, electrolyte, and the applied current density, highlighting the compound's reactive nature and its potential for further functionalization (Golub & Becker, 2015).

Future Directions

Future research could involve further studying this compound’s synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, investigating its mechanism of action, and testing its activity against various biological targets .

properties

IUPAC Name

[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-24-15-7-6-14(18)11-16(15)25(22,23)20-10-4-5-13(12-20)17(21)19-8-2-3-9-19/h6-7,11,13H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOTBRMZZOYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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